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Compound of Interest

Compound Name: 1,1'-Bi-2-naphthyl ditosylate

Cat. No.: B146118 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to the tosylation of 1,1'-Bi-2-naphthol (BINOL), with

a focus on alternative reagents to the conventional tosyl chloride. This resource includes

troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols,

and comparative data to assist in optimizing this critical synthetic transformation.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the tosylation of BINOL?

A1: The primary challenges in the tosylation of 1,1'-Bi-2-naphthol (BINOL) include achieving

selective mono-tosylation versus di-tosylation, managing the reactivity of the tosylating agent,

and dealing with the steric hindrance of the BINOL structure. Incomplete reactions, leading to

mixtures of starting material, mono-tosylate, and di-tosylate, can complicate purification.

Furthermore, traditional methods using tosyl chloride (TsCl) in pyridine can lead to the

formation of chlorinated byproducts.[1]

Q2: Why should I consider alternative reagents to tosyl chloride (TsCl) for BINOL tosylation?

A2: Alternative reagents can offer several advantages over the conventional TsCl/pyridine

method. Reagents like p-toluenesulfonic anhydride (Ts₂O) are considered "softer" electrophiles

and avoid the in-situ generation of HCl, which can lead to side reactions such as the formation

of chlorides.[2] Catalytic methods, employing reagents like silver(I) oxide (Ag₂O) or dibutyltin

oxide (Bu₂SnO), can provide high selectivity for mono-tosylation, which is often difficult to
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achieve with standard methods.[3][4] These alternatives can also lead to milder reaction

conditions and easier workup procedures.

Q3: Can I achieve selective mono-tosylation of BINOL?

A3: Yes, selective mono-tosylation of symmetrical diols like BINOL is achievable. Methods

employing a stoichiometric amount of p-toluenesulfonyl chloride in the presence of silver(I)

oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) have been shown to be highly

selective for the formation of mono-tosylates under neutral conditions.[3][5][6] Another effective

method involves the use of a catalytic amount of dibutyltin oxide (Bu₂SnO) with TsCl and a

base like triethylamine.[3][4]

Q4: What are common side reactions during BINOL tosylation and how can they be minimized?

A4: A common side reaction, particularly when using tosyl chloride, is the formation of the

corresponding chloride byproduct. This occurs when the chloride ion, generated from TsCl, acts

as a nucleophile and displaces the tosylate group.[1] This can be minimized by using an

alternative tosylating agent like p-toluenesulfonic anhydride (Ts₂O), which does not produce

chloride ions.[2] Another potential side reaction is elimination, especially with sterically hindered

alcohols at higher temperatures; using a less hindered base and lower temperatures can

mitigate this. Over-reaction to form the di-tosylate is also common when mono-tosylation is

desired and can be controlled by using stoichiometric amounts of the tosylating agent and

selective catalytic methods.
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Issue Potential Cause(s) Suggested Solution(s)

Incomplete Reaction / Low

Yield

1. Insufficient reactivity of the

tosylating agent. 2. Steric

hindrance of the BINOL

substrate.[7] 3. Deactivation of

the catalyst (if applicable). 4.

Poor quality or moisture in

reagents/solvents.

1. Switch to a more reactive

tosylating agent (e.g., mesyl

chloride for highly hindered

alcohols).[7] 2. Increase

reaction temperature or time,

or consider using microwave

irradiation.[7] 3. For catalytic

reactions, ensure the catalyst

is fresh and the reaction is run

under inert conditions. 4. Use

freshly distilled solvents and

high-purity reagents.

Formation of Di-tosylated

Product Instead of Mono-

tosylated

1. Excess of tosylating agent.

2. Non-selective reaction

conditions.

1. Use a 1:1 stoichiometry of

BINOL to the tosylating agent.

2. Employ a selective mono-

tosylation protocol, such as the

Ag₂O/KI[3][6] or Bu₂SnO[3][4]

catalytic methods.

Formation of Chlorinated

Byproduct

Use of tosyl chloride (TsCl)

which generates chloride ions.

[1]

1. Use p-toluenesulfonic

anhydride (Ts₂O) as the

tosylating agent.[2] 2. If using

TsCl, minimize reaction time

and temperature.

Difficult Purification

Mixture of starting material,

mono- and di-tosylated

products.

1. Optimize the reaction for

higher selectivity to simplify the

product mixture. 2. Use column

chromatography with a

carefully selected eluent

system for separation. Step-

gradient elution may be

effective.

Reaction Stalls Reversible reaction or product

inhibition.

1. Use a larger excess of the

tosylating reagent if di-

tosylation is the goal. 2. If
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possible, remove byproducts

as the reaction proceeds.

Data Presentation: Comparison of Tosylating
Reagents for Diols

Reagent/Metho

d

Typical

Conditions
Advantages Disadvantages

Selectivity for

Mono-tosylation

Tosyl Chloride

(TsCl) / Pyridine

Pyridine as

solvent and

base, 0°C to

reflux.

Readily available

and inexpensive.

Can lead to

chlorinated

byproducts[1];

pyridine can be

difficult to

remove.

Generally low,

often requires a

large excess of

the diol.

p-

Toluenesulfonic

Anhydride (Ts₂O)

Aprotic solvent

(e.g., CH₂Cl₂),

with a non-

nucleophilic base

(e.g.,

triethylamine,

DIPEA).

Avoids formation

of HCl and

subsequent

chlorinated

byproducts[2];

often milder

conditions.

More expensive

than TsCl.

Moderate,

depends on

stoichiometry

and reaction

conditions.

TsCl / Ag₂O / KI

(catalytic)

Aprotic solvent

(e.g., CH₂Cl₂),

room

temperature.

High selectivity

for mono-

tosylation under

neutral

conditions.[3][6]

Requires

stoichiometric

silver(I) oxide,

which can be

costly.

High.[3][6]

TsCl / Bu₂SnO

(catalytic)

Aprotic solvent

(e.g., CH₂Cl₂),

with a base (e.g.,

triethylamine),

room

temperature.

Catalytic amount

of Bu₂SnO is

effective[3][4];

high

regioselectivity

for primary

alcohols in

polyols.

Tin catalyst may

require removal

from the final

product.

High, particularly

for α-chelatable

primary alcohols.

[3]
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Experimental Protocols
Protocol 1: Di-tosylation of BINOL using p-
Toluenesulfonyl Chloride
Objective: To synthesize 2,2'-bis(tosyloxy)-1,1'-binaphthyl.

Materials:

1,1'-Bi-2-naphthol (BINOL)

p-Toluenesulfonyl chloride (TsCl)

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve BINOL (1.0 eq.) in pyridine.

Cool the solution to 0°C in an ice bath.

Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Upon completion, pour the reaction mixture into cold 1 M HCl and extract with DCM.

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and

brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective Mono-tosylation of BINOL using
Silver(I) Oxide
Objective: To selectively synthesize 2-hydroxy-2'-(tosyloxy)-1,1'-binaphthyl.

Materials:

1,1'-Bi-2-naphthol (BINOL)

p-Toluenesulfonyl chloride (TsCl)

Silver(I) oxide (Ag₂O)

Potassium iodide (KI)

Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:[3][6]

To a stirred solution of BINOL (1.0 eq.) in DCM or MeCN, add silver(I) oxide (1.0 eq.) and a

catalytic amount of potassium iodide (0.1 eq.).

Add p-toluenesulfonyl chloride (1.0 eq.) to the mixture.

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can

vary from a few hours to overnight.

Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver

salts.

Wash the Celite pad with the reaction solvent.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to separate the mono-tosylate from any

unreacted BINOL and di-tosylate.

Protocol 3: Catalytic Mono-tosylation of BINOL using
Dibutyltin Oxide
Objective: To selectively synthesize 2-hydroxy-2'-(tosyloxy)-1,1'-binaphthyl.

Materials:

1,1'-Bi-2-naphthol (BINOL)

p-Toluenesulfonyl chloride (TsCl)

Dibutyltin oxide (Bu₂SnO)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Procedure:[3][4]

In a round-bottom flask, suspend BINOL (1.0 eq.) and dibutyltin oxide (0.02-0.1 eq.) in DCM.

Heat the mixture to reflux for about 1 hour with a Dean-Stark trap to remove water, then cool

to room temperature.

Add triethylamine or DIPEA (1.1 eq.).

Add a solution of p-toluenesulfonyl chloride (1.0 eq.) in DCM dropwise to the mixture at 0°C.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Quench the reaction with water and extract the product with DCM.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product by column chromatography.
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Caption: General workflow for the tosylation of BINOL using various reagents.
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Problem Identification

Potential Solutions
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Caption: A logical flow diagram for troubleshooting common issues in BINOL tosylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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